An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethylresorcinol
An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethylresorcinol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 4,5-dimethylresorcinol (CAS No. 527-55-9). The methodologies described herein are grounded in established chemical principles, offering field-proven insights into experimental choices and validation systems.
Introduction and Significance
4,5-Dimethylresorcinol, systematically named 4,5-dimethylbenzene-1,3-diol, is an aromatic organic compound belonging to the phenol family.[1][2] Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and two methyl groups at positions 4 and 5. This compound is a white crystalline solid with a melting point of approximately 135-137 °C.[1][3][4]
While its structural isomer, 2,5-dimethylresorcinol, is noted as a building block in organic synthesis[5], 4,5-dimethylresorcinol has garnered interest for its applications in the cosmetic industry as a skin-lightening agent and for its antioxidant and anti-inflammatory properties.[1] It also serves as a valuable intermediate and research chemical for the synthesis of more complex molecules.[3][6] Understanding its synthesis and rigorous characterization is paramount for ensuring the purity and reliability required for these applications.
Table 1: Physicochemical Properties of 4,5-Dimethylresorcinol
| Property | Value | Reference(s) |
| CAS Number | 527-55-9 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₂ | [1][3][7] |
| Molecular Weight | 138.16 g/mol | [2][7] |
| IUPAC Name | 4,5-dimethylbenzene-1,3-diol | [2] |
| Appearance | White crystalline solid | [1][8] |
| Melting Point | 135-137 °C | [1][3][4] |
| Boiling Point | ~270.8 °C at 760 mmHg | [1][3] |
| Flash Point | 132.5 °C | [3] |
Synthesis of 4,5-Dimethylresorcinol
The synthesis of 4,5-dimethylresorcinol can be effectively achieved through the direct hydroxylation of 3,4-dimethylphenol. This approach leverages a powerful electrophilic hydroxylation agent to introduce a second hydroxyl group onto the activated aromatic ring.
Synthesis Pathway Overview
The selected pathway involves the reaction of 3,4-dimethylphenol with hydrogen peroxide in the presence of a superacid catalyst, antimony pentafluoride-hydrogen fluoride (SbF₅-HF).[3] This method provides a direct and high-yield route to the target molecule. The electron-donating effects of the existing hydroxyl and methyl groups on the 3,4-dimethylphenol precursor activate the aromatic ring, directing the incoming electrophile. The ortho- and para-directing nature of the hydroxyl group favors substitution at the C5 position, leading to the desired product.
Caption: Synthetic workflow for 4,5-dimethylresorcinol from 3,4-dimethylphenol.
Detailed Experimental Protocol
This protocol is based on a reported high-yield synthesis.[3] Causality: The choice of a superacid system like SbF₅-HF is critical; it protonates hydrogen peroxide to form the highly electrophilic H₃O₂⁺ species, which is capable of hydroxylating the electron-rich phenol ring. The low temperature of -40 °C is essential to control the high reactivity and exothermicity of the reaction, thereby minimizing the formation of undesired byproducts and ensuring selectivity.
Materials:
-
Hydrogen peroxide (H₂O₂)
-
Antimony pentafluoride-hydrogen fluoride (SbF₅-HF)
-
Anhydrous solvent (e.g., dichloromethane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Step-by-Step Procedure:
-
Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3,4-dimethylphenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Catalyst Addition: Slowly add the SbF₅-HF superacid catalyst to the cooled solution while maintaining vigorous stirring.
-
Reagent Addition: Add hydrogen peroxide dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Reaction: Stir the mixture at -40 °C for 30 minutes.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice and a saturated solution of sodium bicarbonate to neutralize the superacid. Extreme caution is advised during this step due to vigorous gas evolution and the corrosive nature of the acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 4,5-dimethylresorcinol by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to obtain a pure crystalline solid. The reported yield for this synthesis is approximately 88%.[3]
Characterization and Quality Control
A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the synthesized 4,5-dimethylresorcinol. This involves a combination of spectroscopic and physical methods.
Caption: A comprehensive workflow for the characterization of synthesized 4,5-dimethylresorcinol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.[12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, hydroxyl protons, and methyl protons.
-
Aromatic Protons: Two singlets in the aromatic region (approx. 6.0-7.0 ppm), each integrating to 1H. The symmetry of the molecule results in two chemically distinct aromatic protons.
-
Hydroxyl Protons: Two broad singlets (variable chemical shift, approx. 8.0-10.0 ppm in DMSO-d₆), each integrating to 1H. These peaks are exchangeable with D₂O.
-
Methyl Protons: Two singlets in the aliphatic region (approx. 2.0-2.3 ppm), each integrating to 3H.
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton.
-
Aromatic Carbons: Eight distinct signals are expected. Four quaternary carbons (C-OH, C-CH₃, C-C) and two carbons attached to hydrogen (C-H). The carbons bonded to oxygen (C1, C3) will be the most downfield (approx. 155-160 ppm).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: Electron ionization (EI) or electrospray ionization (ESI) will show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M-H]⁻. For 4,5-dimethylresorcinol (C₈H₁₀O₂), the expected monoisotopic mass is 138.068 Da.[2][3] GC-MS analysis typically shows a prominent molecular ion at m/z = 138.[2]
-
Fragmentation: A characteristic fragment is often observed at m/z = 123, corresponding to the loss of a methyl group ([M-CH₃]⁺).[2]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups.
-
C-H Stretch (Aromatic): Weak to medium bands typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium bands appear in the 2850-3000 cm⁻¹ region from the methyl groups.
-
C=C Stretch (Aromatic): Several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.
-
C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponds to the C-O stretching of the phenol groups.
Summary of Characterization Data
Table 2: Expected Analytical Data for 4,5-Dimethylresorcinol
| Technique | Expected Result | Purpose |
| Melting Point | Sharp range around 135-137 °C | Purity and Identity |
| ¹H NMR | Signals for 2 aromatic H, 2 OH, and 2 CH₃ groups | Structural Elucidation |
| ¹³C NMR | 8 distinct carbon signals | Structural Elucidation |
| Mass Spec (MS) | Molecular ion peak at m/z = 138 | Molecular Weight Confirmation |
| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), Aromatic C=C (~1600 cm⁻¹) | Functional Group Identification |
Concluding Remarks
This guide has detailed a robust and high-yield synthesis of 4,5-dimethylresorcinol from 3,4-dimethylphenol, emphasizing the chemical rationale behind the protocol. The comprehensive characterization workflow presented establishes a self-validating system to ensure the structural integrity and purity of the final product. For researchers and developers, adherence to these rigorous synthesis and analytical standards is fundamental to achieving reliable and reproducible results in downstream applications, from cosmetic formulations to advanced chemical synthesis.
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